2E-hexadecen-15-ynal
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Overview
Description
(E)-2-Hexadecenal Alkyne is an organic compound that features both an aldehyde group and an alkyne group. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions. The compound is characterized by a long carbon chain with a double bond in the (E)-configuration, which means the substituents on either side of the double bond are on opposite sides.
Mechanism of Action
Target of Action
(E)-2-Hexadecenal Alkyne, also known as (E)-hexadec-2-en-15-ynal, is an alkyne version of the sphingolipid degradation product (E)-2-hexadecenal . The primary targets of this compound are the components of the cytoskeleton . The cytoskeleton is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a crucial role in maintaining cell shape, enabling some cell motion, and plays important roles in both intracellular transport and cellular division .
Mode of Action
(E)-2-Hexadecenal Alkyne interacts with its targets, leading to a series of changes within the cell. It has been shown to induce cytoskeletal reorganization, which results in cell rounding and detachment . This interaction also leads to the activation of downstream JNK (c-Jun N-terminal kinases) targets . JNK is a key regulator of cellular processes such as proliferation, apoptosis, and inflammation .
Biochemical Pathways
The compound affects the sphingolipid degradation pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are major components of cell membranes and play critical roles in signaling pathways . The degradation of sphingolipids produces various products, one of which is (E)-2-hexadecenal .
Pharmacokinetics
It is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability
Result of Action
The interaction of (E)-2-Hexadecenal Alkyne with its targets and the subsequent changes lead to various effects at the molecular and cellular levels. It has been shown to induce apoptosis, a form of programmed cell death, in various cell types . Additionally, it reacts readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts . These adducts can cause mutations and lead to various diseases, including cancer .
Biochemical Analysis
Biochemical Properties
(E)-2-Hexadecenal Alkyne, as an alkyne-containing compound, can interact with various enzymes, proteins, and other biomolecules. For instance, it can be involved in the biosynthesis of alkyne-containing natural products . The exact nature of these interactions and the specific enzymes or proteins it interacts with would require further experimental investigation.
Cellular Effects
The cellular effects of (E)-2-Hexadecenal Alkyne can be diverse, depending on the specific cell type and cellular processes involved. For instance, alkyne-containing compounds have been shown to cause drastic changes in the glycerolipid contents of cyanobacteria, including a decrease in the membrane carotenoid content . This suggests that (E)-2-Hexadecenal Alkyne could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (E)-2-Hexadecenal Alkyne involves its interactions with biomolecules at the molecular level. For example, in the biosynthesis of alkyne-containing natural products, it could potentially interact with biosynthetic enzymes and pathways for alkyne formation . It may also be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
(E)-2-Hexadecenal Alkyne could potentially be involved in various metabolic pathways. For instance, it could be involved in the biosynthesis of alkyne-containing natural products It could also interact with various enzymes or cofactors involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hexadecenal Alkyne typically involves the following steps:
Formation of the Alkyne Group: The alkyne group can be introduced through the dehydrohalogenation of vicinal dihalides or geminal dihalides using strong bases such as sodium amide in liquid ammonia.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of primary alcohols using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of (E)-2-Hexadecenal Alkyne may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing metal catalysts to facilitate the formation of the alkyne and aldehyde groups.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Hexadecenal Alkyne undergoes various types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions with hydrogen halides (HX) and halogens (X₂) to form dihalides.
Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogen gas (H₂) in the presence of metal catalysts such as palladium on carbon (Pd/C) or Lindlar catalyst.
Common Reagents and Conditions
Hydrogenation: H₂ with Pd/C or Lindlar catalyst.
Oxidation: KMnO₄ or O₃.
Addition: HX or X₂.
Major Products Formed
Dihalides: From addition reactions with HX or X₂.
Carboxylic Acids: From oxidation of the aldehyde group.
Alkenes/Alkanes: From reduction of the alkyne group.
Scientific Research Applications
(E)-2-Hexadecenal Alkyne has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential applications in drug development due to its reactive functional groups.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1-Hexyne: An alkyne with a similar carbon chain length but lacks the aldehyde group.
Hexadecanal: An aldehyde with a similar carbon chain length but lacks the alkyne group.
2-Hexadecenal: An aldehyde with a similar structure but lacks the alkyne group.
Uniqueness
(E)-2-Hexadecenal Alkyne is unique due to the presence of both an alkyne and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(E)-hexadec-2-en-15-ynal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVPCWLLYHNGE-CCEZHUSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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